molecular formula C18H14N4O3 B3016599 N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-benzofuran-2-carboxamide CAS No. 929471-00-1

N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No.: B3016599
CAS No.: 929471-00-1
M. Wt: 334.335
InChI Key: SUNINBIVIRNVPH-UHFFFAOYSA-N
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Description

N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under controlled conditions. This can be achieved through the reaction of hydrazine derivatives with carboxylic acids or their derivatives.

    Coupling with Benzofuran: The triazole intermediate is then coupled with a benzofuran derivative. This step often involves the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly on the methoxy group, using nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halides, amines; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the aid of catalysts or bases.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antifungal, and anticancer agent. Its triazole moiety is known to interact with various biological targets, making it a valuable scaffold for drug development.

    Pharmacology: Studies focus on its pharmacokinetics, bioavailability, and mechanism of action in biological systems. It is also evaluated for its potential to inhibit specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Biology: Research explores its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, affecting processes like cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide: Similar structure but lacks the benzofuran moiety.

    1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)propan-1-one: Contains a propanone group instead of the benzofuran moiety.

    5-(4-methoxyphenyl)-1H-imidazole: Similar pharmacophore but with an imidazole ring instead of a triazole ring.

Uniqueness

N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-benzofuran-2-carboxamide is unique due to the presence of both the triazole and benzofuran moieties, which confer distinct chemical and biological properties. The combination of these two moieties enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c1-24-13-8-6-11(7-9-13)16-19-18(22-21-16)20-17(23)15-10-12-4-2-3-5-14(12)25-15/h2-10H,1H3,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNINBIVIRNVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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